(5-bromo-2-methyl-3-nitrophenyl)methanol
Description
(5-Bromo-2-methyl-3-nitrophenyl)methanol (CAS: Discontinued, Ref: 10-F761392) is a halogenated aromatic compound featuring a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 3 on the benzene ring, with a hydroxymethyl (-CH₂OH) substituent at the benzylic position. This compound’s structural complexity arises from the interplay of electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
1807110-78-6 |
|---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 5-bromo-2-methylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized reaction conditions and equipment to ensure safety and efficiency on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methyl-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: (5-bromo-2-methyl-3-nitrophenyl)formaldehyde or (5-bromo-2-methyl-3-nitrobenzoic acid).
Reduction: (5-bromo-2-methyl-3-aminophenyl)methanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-methyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-methyl-3-nitrophenyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Halogen and Nitro Positional Isomers
(3-Bromo-5-nitrophenyl)methanol (CAS: 139194-79-9) Structure: Bromo (position 3), nitro (position 5), hydroxymethyl (position 1). Molecular Weight: 232.03 g/mol (vs. 260.04 g/mol for the target compound). Properties: Hazardous (H302+H312+H332: harmful if swallowed, in contact with skin, or inhaled) (). Key Difference: Altered substituent positions significantly affect dipole moments and solubility. The target compound’s methyl group at position 2 introduces steric hindrance and lipophilicity compared to the unsubstituted phenyl ring in this analog.
(3-Bromo-5-fluoro-4-nitrophenyl)methanol (CAS: 1805506-66-4) Structure: Bromo (position 3), fluoro (position 5), nitro (position 4). Key Difference: Fluorine’s electronegativity enhances polarity, while nitro at position 4 may alter resonance effects compared to position 3 in the target compound ().
Functional Group Variants
5-Bromo-2-methyl-3-nitrobenzoic Acid (CAS: 107650-20-4)
- Structure : Replaces hydroxymethyl with a carboxylic acid (-COOH).
- Properties : Higher acidity (pKa ~2-3 for -COOH vs. ~15-16 for -CH₂OH) and water solubility due to ionizability ().
1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone (CAS: 70978-54-0) Structure: Ketone (-COCH₃) replaces hydroxymethyl; hydroxy (-OH) at position 2 instead of methyl. Synthesis: Nitration of 5-bromo-2-hydroxyacetophenone (88% yield) (). Melting Point: 99.5°C, suggesting lower thermal stability than the target compound (data unavailable) ().
Substituted Derivatives
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS: 1823949-60-5) Structure: Ethoxy (-OCH₂CH₃) at position 2, fluoro at position 3. Key Difference: Ethoxy’s bulkiness increases steric hindrance, while fluorine’s inductive effects modulate electronic properties ().
Biological Activity
(5-Bromo-2-methyl-3-nitrophenyl)methanol is a phenolic compound characterized by the presence of bromine, methyl, and nitro functional groups. Its unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical and biochemical research. This article reviews the compound's biological activities, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₈BrN₃O₂, with a molecular weight of approximately 232.03 g/mol. The compound features:
- A bromine atom at the 5-position,
- A methyl group at the 2-position,
- A nitro group at the 3-position,
- A hydroxymethyl group attached to the benzene ring.
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been shown to interact with various biological targets, particularly cytochrome P450 enzymes. This interaction can influence metabolic pathways and enzyme activities, which may lead to therapeutic applications in drug metabolism modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The nitro group can participate in redox reactions, while the bromine and hydroxymethyl groups can engage in electrophilic substitutions.
- Antioxidant Activity : The phenolic structure may confer antioxidant properties, contributing to its protective effects against oxidative stress .
- Cellular Pathway Modulation : The compound's interaction with cellular pathways can lead to altered gene expression and protein synthesis, impacting cell proliferation and apoptosis .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
Study 2: Enzyme Interaction
Research on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as an inhibitor of CYP2C9 and CYP3A4 enzymes. This inhibition suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | 220514-28-3 | Methyl ester form; used as an intermediate |
| Methyl 3-bromo-5-nitrobenzoate | 6307-87-5 | Different positioning of bromo and nitro groups |
| Methyl 2-bromo-5-nitrobenzoate | 6942-36-5 | Variation in substitution pattern |
This table illustrates how the specific arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
